7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
Description
This benzothiazole derivative (IUPAC name: 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole) is a structurally complex molecule with a benzothiazole core substituted at the 2-position by a piperazine ring linked to a 3-(ethanesulfonyl)benzoyl group. Key features include:
- Molecular formula: C₂₁H₂₂ClN₃O₃S₂ (molecular weight: 445.555 g/mol) .
- 4-Methyl group: Contributes to steric bulk and modulates electron density on the benzothiazole ring. Piperazine-linked 3-(ethanesulfonyl)benzoyl moiety: Introduces sulfonyl and carbonyl groups, which may enhance hydrogen bonding and target affinity .
The compound is available commercially for research purposes, with purity ≥90% and pricing scaled by quantity (e.g., $402.00 for 1 mg) .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-6-4-5-15(13-16)20(26)24-9-11-25(12-10-24)21-23-18-14(2)7-8-17(22)19(18)29-21/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZAMSXJSNIZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Structural Characteristics
The molecular formula of 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is , with a molecular weight of approximately 389.91 g/mol. The compound's structure enhances its solubility and biological activity, making it a valuable candidate in drug discovery programs targeting complex diseases.
Medicinal Chemistry
The compound is primarily investigated for its potential as:
- Antipsychotic Agent : It interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors, which may lead to modulation of neurotransmitter activity and potential antipsychotic effects.
- Antimicrobial Activity : Its ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes contributes to its antimicrobial properties.
- Antiviral Properties : Research indicates that it may exhibit antiviral activities by interfering with viral replication processes.
Biological Research
This compound is used in studies aimed at:
- Understanding its mechanism of action through interaction with specific molecular targets.
- Investigating its effects on various cellular pathways, which can provide insights into the treatment of neurological and infectious diseases.
Pharmaceutical Development
The compound serves as a lead compound for developing new drugs targeting:
- Neurological Disorders : Its interaction with neurotransmitter systems makes it a candidate for treating conditions like schizophrenia or depression.
- Infectious Diseases : The antimicrobial properties highlight its potential in developing treatments for bacterial infections.
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of this compound:
- Antipsychotic Activity : A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine D2 receptors, suggesting potential efficacy in treating psychotic disorders .
- Antimicrobial Efficacy : In vitro studies indicated that the compound exhibited broad-spectrum antimicrobial activity against various bacterial strains, including resistant strains .
- Mechanistic Insights : Research employing computational modeling techniques revealed how the compound's functional groups are spatially arranged to optimize interactions with biological targets .
Mechanism of Action
The mechanism of action of 7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . Molecular docking studies have shown that the compound can fit into the binding pockets of target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
4-Methyl vs. 4-Methoxy Substitution
- BH84374 (CAS: 886929-46-0): Replaces the 4-methyl group with a methoxy (-OCH₃) group. Molecular weight: 445.555 g/mol (target) vs. 445.555 g/mol (BH84374; same formula but positional isomerism excluded) .
B. 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 941870-02-6)
- Key difference : Lacks the 3-(ethanesulfonyl)benzoyl group on the piperazine ring.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Key difference: Substituted with a 4-methoxyphenyl group instead of the piperazinyl-sulfonylbenzoyl chain.
Variations in the Piperazine-Linked Aromatic Group
A. BD77517 (CAS: 897488-03-8)
- Structure : 7-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole.
- Key difference : Replaces the ethanesulfonyl group with a methoxy group on the benzoyl ring.
- Impact : Methoxy is electron-donating, reducing the electron-withdrawing effect of the sulfonyl group. This may alter binding kinetics in enzymatic targets .
- Molecular weight : 401.9097 g/mol vs. 445.555 g/mol (target) .
2-(Piperazin-1-yl)benzothiazole (5d)
- Structure: Simplest analog with an unmodified piperazine ring. Key difference: No benzoyl or sulfonyl substituents. Impact: Reduced steric and electronic complexity, likely lowering selectivity for sulfonyl-sensitive targets .
Structural and Functional Comparison Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Impact on Activity |
|---|---|---|---|---|
| Target Compound (CAS: 2305308-53-4) | C₂₁H₂₂ClN₃O₃S₂ | 445.555 | 7-Cl, 4-CH₃, 3-(ethanesulfonyl)benzoyl-piperazinyl | High target affinity due to sulfonyl and piperazine flexibility. |
| BH84374 (886929-46-0) | C₂₁H₂₃N₃O₄S₂ | 445.555 | 7-Cl, 4-OCH₃, 3-(ethanesulfonyl)benzoyl-piperazinyl | Increased polarity may enhance solubility but reduce membrane permeability. |
| BD77517 (897488-03-8) | C₂₀H₂₀ClN₃O₂S | 401.9097 | 7-Cl, 4-CH₃, 3-methoxybenzoyl-piperazinyl | Reduced electron-withdrawing effects may lower enzymatic inhibition efficiency. |
| 7-Chloro-4-methoxy-2-piperazin-1-yl (941870-02-6) | C₁₂H₁₄ClN₃OS | 283.78 | 7-Cl, 4-OCH₃, unsubstituted piperazinyl | Simplified structure likely reduces target specificity. |
| 5-Chloro-2-(4-methoxyphenyl) (CAS: N/A) | C₁₄H₁₀ClNOS | 275.75 | 5-Cl, 4-methoxyphenyl | Lacks piperazine flexibility; limited hydrogen-bonding diversity. |
Biological Activity
7-chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound classified under benzothiazole derivatives. Its unique structure, which includes a benzothiazole core, a piperazine moiety, and an ethanesulfonyl group, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C₁₉H₂₂ClN₃O₂S, with a molecular weight of approximately 389.91 g/mol. The presence of the chloro group at the 7-position enhances its reactivity and interaction with biological targets. The structural features are summarized in the table below:
| Feature | Description |
|---|---|
| Core Structure | Benzothiazole |
| Functional Groups | Chloro, ethanesulfonyl, benzoyl |
| Molecular Weight | 389.91 g/mol |
| Classification | Heterocyclic compound (benzothiazole) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Receptors : The compound exhibits potential antipsychotic effects by modulating dopamine and serotonin receptors. Binding to these receptors alters neurotransmitter activity, which may be beneficial in treating psychiatric disorders.
- Antimicrobial Activity : Its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes. This mechanism suggests potential applications in treating bacterial infections .
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial : Effective against various bacterial strains due to membrane disruption and enzyme inhibition.
- Anticancer : Preliminary studies suggest potential anticancer properties, although further research is needed to establish efficacy and mechanisms.
- Antipsychotic : Potentially effective in modulating neurotransmitter systems relevant to psychotic disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar benzothiazole derivatives. Notable findings include:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 50 μg/mL for various tested organisms .
- Anticancer Properties : Research has indicated that benzothiazole derivatives can inhibit DNA topoisomerase and HIV reverse transcriptase, suggesting a role in cancer treatment and antiviral therapies .
- Neuropharmacological Studies : Investigations into the modulation of neurotransmitter receptors have revealed that compounds like this compound can produce antipsychotic-like effects in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
